5-Bromo-3-fluoro-2-isopropoxyaniline
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Overview
Description
5-Bromo-3-fluoro-2-isopropoxyaniline: is an aromatic amine compound characterized by the presence of bromine, fluorine, and isopropoxy groups attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-fluoro-2-isopropoxyaniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and fluorination of aniline derivatives, followed by the introduction of the isopropoxy group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-fluoro-2-isopropoxyaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: 5-Bromo-3-fluoro-2-isopropoxyaniline is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in the development of new materials and catalysts.
Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated anilines on biological systems. It may also serve as a precursor for the synthesis of potential pharmaceutical agents with antimicrobial or anticancer properties.
Industry: The compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for applications in the electronics and polymer industries.
Mechanism of Action
The mechanism of action of 5-Bromo-3-fluoro-2-isopropoxyaniline depends on its specific application. In chemical reactions, its functional groups interact with reagents and catalysts to form new bonds and products. In biological systems, the compound may interact with cellular targets, such as enzymes or receptors, to exert its effects. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
5-Bromo-3-fluoro-2-methoxyaniline: Similar structure but with a methoxy group instead of an isopropoxy group.
5-Bromo-3-fluoro-2-ethoxyaniline: Similar structure but with an ethoxy group instead of an isopropoxy group.
5-Bromo-3-fluoro-2-propoxyaniline: Similar structure but with a propoxy group instead of an isopropoxy group.
Uniqueness: 5-Bromo-3-fluoro-2-isopropoxyaniline is unique due to the presence of the isopropoxy group, which can influence its reactivity and interactions in chemical and biological systems. This structural variation can lead to differences in physical properties, such as solubility and stability, as well as distinct reactivity patterns in synthetic applications.
Properties
IUPAC Name |
5-bromo-3-fluoro-2-propan-2-yloxyaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFNO/c1-5(2)13-9-7(11)3-6(10)4-8(9)12/h3-5H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUXSEHCQJTNFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1F)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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